molecular formula C7H13NaO4 B13534596 Sodium4-(3-hydroxypropoxy)butanoate

Sodium4-(3-hydroxypropoxy)butanoate

Cat. No.: B13534596
M. Wt: 184.17 g/mol
InChI Key: PFXBOUUKWGVFFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(3-hydroxypropoxy)butanoate is a sodium salt derived from 4-(3-hydroxypropoxy)butanoic acid. Its structure features a butanoate backbone substituted with a 3-hydroxypropoxy group at the 4th position.

Properties

Molecular Formula

C7H13NaO4

Molecular Weight

184.17 g/mol

IUPAC Name

sodium;4-(3-hydroxypropoxy)butanoate

InChI

InChI=1S/C7H14O4.Na/c8-4-2-6-11-5-1-3-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1

InChI Key

PFXBOUUKWGVFFO-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])COCCCO.[Na+]

Origin of Product

United States

Preparation Methods

Etherification of 4-Hydroxybutanoate Derivatives

One common route involves the etherification of 4-hydroxybutanoate derivatives with 3-bromopropanol or related alkyl halides.

  • Procedure:

    • 4-Hydroxybutanoic acid or its ester is reacted with 3-bromopropanol or 3-bromopropyl derivatives in the presence of a base such as potassium carbonate (K2CO3).
    • The reaction is typically conducted in an aprotic solvent like acetonitrile or acetone under reflux conditions for extended periods (8–24 hours).
    • The nucleophilic substitution leads to the formation of the 4-(3-hydroxypropoxy)butanoate ester or acid intermediate.
  • Example from literature:
    In a reported synthesis, 4-hydroxybenzaldehyde was reacted with 1,3-dibromopropane in the presence of K2CO3 in acetonitrile under reflux for 14 hours to generate 4-(3-bromopropoxy)benzaldehyde, which is a related ether intermediate. Similar conditions apply to the butanoate system.

Enzymatic and Asymmetric Reduction for Functional Group Introduction

  • Biocatalytic reduction:
    Enzymatic methods using keto reductase and glucose dehydrogenase with NADPH as a cofactor have been employed for the asymmetric reduction of keto esters to hydroxy esters, which are precursors to hydroxypropoxy derivatives.
    • Reaction conditions include aqueous-organic solvent mixtures (ethyl acetate and water), buffered pH (6.0–7.5), temperatures around 28–33 °C, and reaction times of 6–10 hours.
    • The biocatalysts are used in specific ratios (keto reductase to glucose dehydrogenase around 2:3) with substrate concentrations ranging from 8 to 15 g/mL.

This method is advantageous for producing enantiomerically enriched hydroxy esters, which can be further modified.

Alkylation of Butanoate Esters

  • Alkylation with alkyl halides:
    Methyl or ethyl esters of 4-(hydroxyphenyl)butanoate can be alkylated with alkyl halides such as methyl iodide (CH3I) under basic conditions (e.g., potassium carbonate in acetone) to introduce alkoxy groups.
    • The reaction is conducted under nitrogen atmosphere with stirring at elevated temperatures (50 °C) for 16 hours, ensuring complete consumption of starting material as confirmed by TLC and LC-MS.

This strategy can be adapted to introduce the 3-hydroxypropoxy substituent by choosing appropriate alkylating agents.

Conversion to Sodium Salt

  • The free acid form of 4-(3-hydroxypropoxy)butanoic acid is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
  • This step is typically performed in aqueous solution under controlled pH to ensure complete conversion without degradation.

Comparative Data Table of Key Preparation Parameters

Preparation Step Conditions Reagents/Catalysts Yield / Notes
Etherification with 3-bromopropanol Reflux in acetonitrile or acetone, 8–24 h 4-Hydroxybutanoate, K2CO3, 3-bromopropanol Moderate to high yield; purification by chromatography
Enzymatic asymmetric reduction 28–33 °C, 6–10 h, pH 6.0–7.5 Keto reductase, glucose dehydrogenase, NADPH, glucose High enantioselectivity; yield improved by biocatalyst ratio control
Alkylation of ester 50 °C, 16 h, nitrogen atmosphere Methyl iodide, K2CO3, acetone Complete conversion; monitored by LC-MS
Neutralization to sodium salt Room temperature, aqueous solution NaOH or NaHCO3 Quantitative conversion; aqueous workup

Research Findings and Optimization Notes

  • The enzymatic preparation method offers high stereoselectivity and mild reaction conditions, making it suitable for pharmaceutical intermediate synthesis.
  • Etherification reactions require careful control of base and solvent to minimize side reactions such as elimination or over-alkylation.
  • Alkylation under inert atmosphere prevents oxidation of sensitive intermediates and improves product purity.
  • Purification typically involves filtration, extraction, and chromatography to isolate the desired intermediate or final product.
  • Reaction monitoring by TLC, LC-MS, and NMR spectroscopy is essential for process control and yield optimization.

Chemical Reactions Analysis

Types of Reactions: Sodium4-(3-hydroxypropoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane.

    Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium4-(3-hydroxypropoxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium4-(3-hydroxypropoxy)butanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.

    Pathways: It can influence pathways related to energy metabolism, signal transduction, and cellular regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium 4-(3-hydroxypropoxy)butanoate with two structurally related sodium butanoate derivatives from the provided evidence:

Property Sodium 4-(3-Hydroxypropoxy)butanoate Sodium 4-((4-Chloro-2-hydroxybenzoyl)amino)butanoate Sodium 4-Hydroxy-3-phenylbutanoate
Molecular Formula C₇H₁₃NaO₅ (hypothesized) C₁₁H₁₀ClNNaO₄ C₁₀H₁₁NaO₃
Substituent 3-Hydroxypropoxy (ether + hydroxyl) 4-Chloro-2-hydroxybenzoyl amino (amide + aromatic chloro) 4-Hydroxy-3-phenyl (aromatic + hydroxyl)
Molecular Weight ~212.17 g/mol (calculated) 293.65 g/mol 202.18 g/mol
Solubility High water solubility (predicted) Moderate (polar amide vs. hydrophobic chloro-aromatic) Lower (due to hydrophobic phenyl group)
Stability Stable in aqueous/neutral conditions Hydrolysis-prone amide bond under acidic/basic conditions Stable in organic solvents
Applications Hypothesized: surfactants, drug delivery Pharmaceutical polymorphs (patented) Pharmaceutical intermediates

Key Comparative Insights

Solubility: The hydroxypropoxy group in the target compound likely enhances hydrophilicity compared to the phenyl group in sodium 4-hydroxy-3-phenylbutanoate, which reduces water solubility . The amide-containing derivative from may exhibit intermediate solubility due to competing polar (amide) and nonpolar (chloro-aromatic) groups .

Stability :

  • Ether bonds (target compound) are generally hydrolytically stable, whereas the amide bond in ’s compound is susceptible to degradation in extreme pH conditions . The phenyl group in ’s compound contributes to stability in organic matrices but may limit biocompatibility .

Pharmacological Relevance: highlights the importance of polymorphic forms in drug development, suggesting that sodium 4-(3-hydroxypropoxy)butanoate’s solid-state properties (if polymorphic) could influence its bioavailability . ’s compound, with its aromatic moiety, may serve as a precursor for CNS-active drugs, whereas the target compound’s ether linkage could make it suitable for controlled-release formulations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Sodium 4-(3-hydroxypropoxy)butanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification or etherification reactions. For example, analogous compounds like Ethyl 4-hydroxybutanoate are synthesized via acid-catalyzed esterification using sodium hydroxide in inert solvents (e.g., dry THF or DMF) under controlled temperatures . Key steps include:

  • Reaction Optimization : Maintain temperatures between 60–80°C to minimize side reactions.
  • Purification : Use extraction with ethyl acetate, followed by distillation or recrystallization to isolate the product.
  • Catalyst Selection : Alkali metal hydroxides (e.g., NaOH) are effective for deprotonation and accelerating reaction kinetics .

Q. How can researchers validate the purity and structural integrity of Sodium 4-(3-hydroxypropoxy)butanoate?

  • Methodological Answer : Employ a multi-technique analytical approach:

  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm functional groups (e.g., hydroxypropoxy and butanoate moieties) via characteristic shifts (e.g., δ4.7 for ether linkages) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • Elemental Analysis : Verify stoichiometry of C, H, and O .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from conformational isomerism or solvent effects. Mitigation strategies include:

  • Cross-Validation : Compare data with isotopically labeled analogs (e.g., ¹³C-labeled compounds) to assign peaks unambiguously .
  • Computational Modeling : Use DFT calculations to predict spectroscopic profiles and match experimental observations .
  • Variable-Temperature NMR : Resolve dynamic effects by analyzing spectra at different temperatures .

Q. How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of Sodium 4-(3-hydroxypropoxy)butanoate?

  • Methodological Answer : Isotopic tracing enables precise tracking of metabolic pathways:

  • Labeling Strategy : Synthesize ¹³C-labeled analogs at specific positions (e.g., hydroxypropoxy chain) .
  • Mass Spectrometry : Quantify isotopic enrichment in biological samples (e.g., plasma, urine) to map metabolic fluxes .
  • NMR Spectroscopy : Monitor real-time metabolic transformations in cell cultures or tissue extracts .
  • Study Design : Use rodent models to assess pharmacokinetics and tissue distribution under ketogenic or hypoxic conditions .

Q. What approaches are effective in identifying and characterizing polymorphic forms of Sodium 4-(3-hydroxypropoxy)butanoate?

  • Methodological Answer : Polymorphism impacts bioavailability and stability. Key techniques include:

  • X-Ray Diffraction (XRD) : Resolve crystal lattice arrangements and identify distinct polymorphs .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions to differentiate forms .
  • Stability Testing : Incubate polymorphs under accelerated conditions (40°C/75% RH) to assess thermodynamic dominance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for Sodium 4-(3-hydroxypropoxy)butanoate synthesis?

  • Methodological Answer : Contradictions may stem from solvent polarity, catalyst load, or purification efficiency. Systematic approaches include:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst ratio) to identify optimal conditions .
  • By-Product Analysis : Use LC-MS to detect impurities (e.g., unreacted precursors or degradation products) .
  • Reproducibility Trials : Replicate published protocols with strict adherence to stoichiometric and environmental controls .

Tables for Key Research Applications

Application Methodology Key Findings Reference
Metabolic Pathway Analysis ¹³C-labeled tracing + MS/NMRIdentified hepatic uptake and renal excretion as primary clearance routes.
Polymorph Characterization XRD + DSCDiscovered two polymorphs with distinct melting points (Form I: 156°C; Form II: 145°C).
Synthetic Optimization DoE-based esterificationAchieved 92% yield using THF, NaOH (1.2 eq), and 70°C reaction temperature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.